molecular formula C4H3ClN2O B1347225 3-Chloropyrazine 1-oxide CAS No. 6863-76-9

3-Chloropyrazine 1-oxide

Cat. No.: B1347225
CAS No.: 6863-76-9
M. Wt: 130.53 g/mol
InChI Key: ICTJTHXSPXEBFR-UHFFFAOYSA-N
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Description

3-Chloropyrazine 1-oxide is a heterocyclic organic compound with the molecular formula C4H3ClN2O It is characterized by the presence of a chlorine atom at the third position of the pyrazine ring and an oxygen atom bonded to the nitrogen at the first position, forming an N-oxide

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropyrazine 1-oxide can be synthesized through several methods. One common approach involves the reaction of pyrazine N-oxide with a chlorinating agent such as phosphorus oxychloride. The reaction typically occurs under reflux conditions at elevated temperatures (60-70°C) to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to enhance efficiency and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyrazine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent pyrazine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed:

    Oxidation: Formation of higher oxidation state derivatives.

    Reduction: Conversion to pyrazine derivatives.

    Substitution: Formation of substituted pyrazine N-oxides with various functional groups.

Scientific Research Applications

3-Chloropyrazine 1-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 3-Chloropyrazine 1-oxide exerts its effects involves interactions with various molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the chlorine atom can engage in halogen bonding, affecting the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

    3-Chloropyridine N-oxide: Similar structure but with a pyridine ring instead of pyrazine.

    3-Chloroquinoxaline N-oxide: Contains a fused benzene ring, offering different chemical properties.

    3-Chloropyrimidine N-oxide: Features a pyrimidine ring, leading to distinct reactivity.

Uniqueness: 3-Chloropyrazine 1-oxide is unique due to its specific arrangement of the chlorine and N-oxide groups on the pyrazine ring. This configuration imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

3-Chloropyrazine 1-oxide is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.

This compound has the molecular formula C4H4ClN3O and a molecular weight of 171.54 g/mol. It is characterized by its solubility in organic solvents such as chloroform and acetonitrile, making it suitable for various chemical reactions and biological assays .

Biological Activity Overview

The biological activities of this compound primarily stem from its interactions with biomolecules, particularly DNA and proteins. The following sections detail specific activities, mechanisms, and findings from recent studies.

1. Antimycobacterial Activity

Research has shown that derivatives of chloropyrazine exhibit significant antimycobacterial properties. A study on N-alkyl-3-chloropyrazine-2-carboxamides indicated that these compounds displayed potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values suggesting strong efficacy .

CompoundStructureMIC (μg/mL)
N-Methyl-3-chloropyrazine-2-carboxamideStructure25
N-Ethyl-3-chloropyrazine-2-carboxamideStructure50

2. DNA Interaction

This compound has been studied for its ability to bind DNA, which is critical for understanding its potential as an anticancer agent. The binding affinity of chloropyrazine derivatives to DNA was evaluated using spectrophotometric methods, revealing that these compounds can intercalate within the DNA structure, thereby inhibiting replication and transcription processes .

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. These studies indicated that while some derivatives exhibited cytotoxicity, others showed selective toxicity towards cancer cells with minimal effects on normal cells, suggesting a potential therapeutic window for clinical applications .

The mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation : The compound’s planar structure allows it to insert between DNA base pairs, disrupting normal function.
  • Enzyme Inhibition : Some studies suggest that chloropyrazine derivatives can inhibit enzymes involved in metabolic pathways critical for cell survival.
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in target cells, leading to apoptosis.

Case Studies

  • Antimycobacterial Efficacy : A series of experiments demonstrated that modifications to the alkyl chain length in chloropyrazine derivatives significantly influenced their antimycobacterial activity. For instance, increasing lipophilicity correlated with increased potency against M. tuberculosis .
  • Cytotoxicity Profile : A detailed cytotoxicity assay on human dermal keratinocytes revealed that specific derivatives of chloropyrazines were non-toxic at therapeutic concentrations, highlighting their potential for safe clinical use .

Q & A

Q. Basic: What are the standard synthetic routes for preparing 3-chloropyrazine 1-oxide, and how are reaction conditions optimized?

Methodological Answer:
this compound is typically synthesized via chlorination of pyrazine derivatives. A regioselective method involves reacting pyrazine 1-oxide derivatives with phosphoryl chloride (POCl₃) under reflux conditions. For instance, Sato and Fujii (1994) demonstrated that 3-methoxy- or 3-chloropyrazine 1-oxides treated with POCl₃ in the presence of amines yield 2-chloropyrazines with high regioselectivity . Optimization includes adjusting reaction time (e.g., 1–3 hours), temperature (reflux at ~110°C), and stoichiometry of chlorinating agents. Elemental analysis (e.g., C, H, N content) and melting point determination (Fisher-Johns apparatus) are critical for verifying purity .

Q. Basic: How can researchers confirm the identity and purity of this compound and its derivatives?

Methodological Answer:
Structural confirmation relies on spectroscopic and analytical techniques:

  • Infrared (IR) Spectroscopy : Key absorption bands (e.g., absence of 7.69 µm⁻¹ in 2,5-dichloropyrazine) help distinguish isomers formed during reactions .
  • Elemental Analysis : Percent composition (e.g., C, H, N) is compared to calculated values (e.g., C: 34.59%, H: 2.32% for intermediates) .
  • Melting Point Determination : Sharp, reproducible melting points (e.g., 129–130°C for recrystallized 2-amino-5-chloropyrazine) indicate purity .

Q. Advanced: What factors govern regioselectivity in chlorination reactions involving this compound?

Methodological Answer:
Regioselectivity depends on the chlorinating agent and reaction mechanism:

  • POCl₃ with Amines : Favors α-chlorination (position 2) due to nucleophilic activation by amines, as shown in Sato and Fujii (1994) .
  • Chloroacetyl Chloride : Promotes γ-chlorination (position 6) via electrophilic substitution, particularly in 3-methoxycarbonylpyrazine 1-oxide .
    Mechanistic studies using isotopic labeling or computational modeling (not in evidence) are recommended to resolve ambiguities.

Q. Advanced: How can researchers resolve contradictions in product distribution data from chlorination reactions?

Methodological Answer:
Contradictions arise from competing reaction pathways (e.g., α vs. β-chlorination). To address this:

  • Comparative IR Analysis : Authentic samples (e.g., 2,3- and 2,6-dichloropyrazine) are used as benchmarks. Absence of diagnostic bands (e.g., 7.69 µm⁻¹ for 2,5-isomer) rules out specific byproducts .
  • Chromatographic Separation : Column chromatography or HPLC can isolate intermediates for individual characterization.
  • Kinetic Studies : Monitor reaction progress via time-resolved spectroscopy to identify dominant pathways.

Q. Advanced: What safety protocols are essential when handling this compound and its reactive intermediates?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, flame-retardant lab coats, and chemical goggles. Inspect gloves for integrity before use .
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of toxic gases (e.g., HCl, CO) released during chlorination .
  • Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid drainage contamination .

Q. Basic: What analytical techniques are suitable for characterizing unstable intermediates in this compound reactions?

Methodological Answer:

  • Low-Temperature NMR : Capture spectra at –40°C to stabilize reactive species.
  • In Situ IR Monitoring : Track reaction progress in real time using attenuated total reflectance (ATR) probes.
  • Mass Spectrometry (MS) : High-resolution MS identifies transient intermediates via exact mass matching.

Q. Advanced: How can computational chemistry aid in predicting reaction outcomes for this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for competing chlorination pathways to predict regioselectivity.
  • Molecular Dynamics Simulations : Model solvent effects (e.g., tetralin vs. POCl₃) on reaction kinetics .
  • Transition State Analysis : Identify steric/electronic factors favoring specific intermediates.

Q. Basic: What are the environmental and stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Stability Tests : Periodic HPLC or TLC checks detect degradation products.
  • Ecotoxicity : Limited data exist; assume high persistence and avoid environmental release .

Properties

IUPAC Name

3-chloro-1-oxidopyrazin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-4-3-7(8)2-1-6-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTJTHXSPXEBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=N1)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20321769
Record name 3-Chloropyrazine 1-oxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6863-76-9
Record name Pyrazine, 2-chloro-, 4-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6863-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6863-76-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloropyrazine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20321769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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